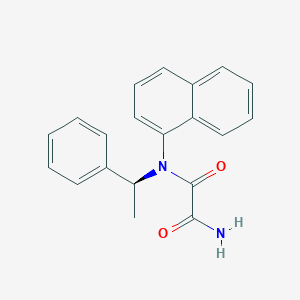
6-Bromo-5-nitro-1(3H)-isobenzofuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-nitro-1(3H)-isobenzofuranone is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom and a nitro group attached to an isobenzofuranone core
Métodos De Preparación
The synthesis of 6-Bromo-5-nitro-1(3H)-isobenzofuranone typically involves the bromination and nitration of isobenzofuranone derivatives. The reaction conditions often include the use of bromine or brominating agents and nitric acid or nitrating agents under controlled temperatures and conditions to ensure the selective introduction of the bromine and nitro groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
6-Bromo-5-nitro-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 6-Bromo-5-amino-1(3H)-isobenzofuranone.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-5-nitro-1(3H)-isobenzofuranone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-nitro-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
6-Bromo-5-nitro-1(3H)-isobenzofuranone can be compared with other similar compounds, such as:
- 6-Bromo-5-nitro-1H-indazole
- 6-Bromo-5-nitro-1-benzothiophene-2-thiol
These compounds share similar structural features, such as the presence of bromine and nitro groups, but differ in their core structures. The unique isobenzofuranone core of this compound distinguishes it from these similar compounds and contributes to its specific properties and applications .
Propiedades
Fórmula molecular |
C8H4BrNO4 |
|---|---|
Peso molecular |
258.03 g/mol |
Nombre IUPAC |
6-bromo-5-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrNO4/c9-6-2-5-4(3-14-8(5)11)1-7(6)10(12)13/h1-2H,3H2 |
Clave InChI |
GBPLNDKPUHVINJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=C(C=C2C(=O)O1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B14801159.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide](/img/structure/B14801170.png)
![5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B14801172.png)
![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801179.png)
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylic acid, 4'-methyl-, 1,1-dimethylethyl ester, (1S,2S,4R)-](/img/structure/B14801182.png)

![(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH](/img/structure/B14801195.png)
![9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14801202.png)


![Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B14801221.png)

![Aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate](/img/structure/B14801248.png)

